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Compound of Interest

Compound Name: LS-102

cat. No.: B2460127

Overview of Oseltamivir Phosphate

Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral drug. It is a prodrug
that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The molecule
possesses three stereocenters, making stereochemical control crucial during its synthesis. The
commercial production method, originally developed by Gilead Sciences and later optimized by
Hoffmann-La Roche, begins with (-)-shikimic acid, which is extracted from Chinese star anise
or produced via fermentation using engineered E. coli. Over 70 different synthetic routes have
been developed to date in an effort to create more efficient, safer, and cost-effective
manufacturing processes.

Synthesis of Oseltamivir Phosphate

Multiple synthetic strategies for oseltamivir have been reported, ranging from the industrial
Roche process to various azide-free academic syntheses. This section details two prominent
routes.

Route 1: The Roche Industrial Synthesis from (-)-
Shikimic Acid
The industrial synthesis is a multi-step process that has been refined to ensure scalability and

reproducibility for producing tons of the active pharmaceutical ingredient. A major challenge in
this route is the management of potentially hazardous intermediates, particularly azides.

The key stages of this synthesis are:
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Esterification and Acetal Protection: (-)-shikimic acid is first converted to its ethyl ester. The
3- and 4-hydroxyl groups are then protected as a pentylidene acetal.

Mesylation: The 5-hydroxyl group is activated by mesylation.
Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.

Azide Ring-Opening: The epoxide is opened regio- and stereospecifically using an azide
nucleophile to install the first nitrogen functionality at C-5.

Second Azide Introduction: The C-4 hydroxyl is mesylated, followed by a second azide
substitution, which proceeds via an intermediate aziridine.

Side Chain Introduction & Azide Reduction: The 3-pentyloxy side chain is introduced. The
azide at C-5 is then selectively reduced to the primary amine.

Acetylation and Final Reduction: The primary amine is acetylated to form the acetamide
group. The remaining azide at C-4 is reduced.

Salt Formation: The oseltamivir free base is treated with phosphoric acid to yield the final
crystalline oseltamivir phosphate.

The overall yield for the industrial synthesis starting from (-)-shikimic acid is reported to be in
the range of 17-22%.

Route 2: Trost Azide-Free Synthesis

To circumvent the use of potentially explosive azide reagents, numerous alternative syntheses
have been developed. The synthesis by Trost and Zhang is a concise, eight-step route that
proceeds with a 30% overall yield from commercially available materials.

Key transformations in this route include:

o Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This reaction is used to open a
racemic lactone starting material, establishing the desired stereochemistry for the entire
synthesis in a single step.
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» Rhodium-Catalyzed Aziridination: A second amino group is installed via a stereoselective
rhodium-catalyzed aziridination reaction.

» Regioselective Aziridine Ring Opening: The aziridine is opened to install the 3-pentyloxy side
chain and reveal the second amine functionality.

Data Presentation: Synthesis Route Comparison

The following tables summarize quantitative data for the discussed synthetic routes.

Table 1: Comparison of Oseltamivir Synthetic Routes

Roche Industrial Trost Azide-Free Shi Azide-Free
Feature

Route Route Route

) ) o ) Commercially Roche's epoxide
Starting Material (-)-Shikimic Acid ) ) )
available lactone intermediate
Number of Steps ~12 steps 8 steps 6 steps
Overall Yield 17-22% 30% 61-69%
Key Sodium Azide Palladium and Non-hazardous
Reagents/Hazards (potentially explosive) Rhodium catalysts reagents
) Epoxide opening, Pd-AAA, Rh-catalyzed ] i

Key Transformations ) ) o Asymmetric synthesis

Azide chemistry aziridination

Table 2: Step-by-Step Yields for a Representative Synthesis
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Reagents/Conditio

Step Transformation Reported Yield
ns
. [PA(C3H5)CI]2,
Pd-AAA opening of i o N
1 (R,R)-11 ligand, TMS-  24% (initial conditions)
lactone o
phthalimide
Installation of second PhI=NTs, Rh2(S-
2 _ 69-74%
amino group TCPTAD)4
3 Aziridine ring opening 3-pentanol, BF3-OEt2 Not specified
4 Acylation Acetic anhydride Not specified

Final deprotection and ) )
5 ) Pd/C, H3PO4 High Purity (99.7%)
salt formation

Purification of Oseltamivir Phosphate

The final purification of oseltamivir phosphate is critical to meet the stringent purity
requirements for pharmaceuticals. The crude product is typically purified by recrystallization.

A common method involves dissolving the crude oseltamivir phosphate in a solvent system
such as water, an alcohol (methanol, ethanol), or an aqueous alcohol solution (e.g., 90-99% v/v
ethanol) with heating. Activated carbon may be added to the hot solution to remove colored
impurities. The solution is then filtered while hot, and the filtrate is cooled slowly to induce
crystallization, yielding the final product with a purity greater than 99.0%. The overall recovery
from this recrystallization process is typically high, often 80% or greater. Purity is confirmed
using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is based on methods described for purifying crude oseltamivir phosphate.

o Dissolution: Place 10.0 g of crude oseltamivir phosphate into a reaction vessel. Add 40-250
mL of purified water (or an appropriate alcohol/agueous alcohol solvent).
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e Heating: Heat the mixture to approximately 60-90°C while stirring until all solids have
dissolved.

» Decolorization: Add 0.5-1.0 g of activated carbon to the hot solution and stir at reflux for 30-
60 minutes.

o Hot Filtration: Filter the hot mixture through a suitable filter medium (e.g., celite pad) to
remove the activated carbon.

o Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a
refrigerator or ice bath can be used to maximize crystal formation.

« Isolation: Collect the resulting white crystals by filtration.

e Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum
to a constant weight. The expected purity is >99.0% as determined by HPLC.

Visualizations

The following diagrams illustrate the synthetic and purification workflows.
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Caption: The Roche industrial synthesis pathway for Oseltamivir Phosphate.
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Purification Workflow for Oseltamivir Phosphate
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Caption: A typical workflow for the purification of crude Oseltamivir Phosphate.
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 To cite this document: BenchChem. [synthesis and purification of LS-102]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2460127#synthesis-and-purification-of-1s-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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